molecular formula C7H6ClN3O B1348288 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 370074-74-1

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1348288
CAS No.: 370074-74-1
M. Wt: 183.59 g/mol
InChI Key: UBIAVKDDKVKPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound has been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its activity and efficacy. Studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. The threshold effects observed in these studies are essential for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, it can affect the activity of enzymes involved in lipid metabolism, further influencing cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and efficacy. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic activity. Additionally, its localization to the nucleus can affect gene expression and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIAVKDDKVKPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.